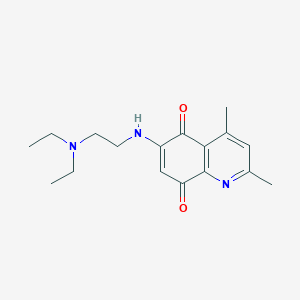

6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione

Description

Properties

CAS No. |

52824-11-0 |

|---|---|

Molecular Formula |

C17H23N3O2 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

6-[2-(diethylamino)ethylamino]-2,4-dimethylquinoline-5,8-dione |

InChI |

InChI=1S/C17H23N3O2/c1-5-20(6-2)8-7-18-13-10-14(21)16-15(17(13)22)11(3)9-12(4)19-16/h9-10,18H,5-8H2,1-4H3 |

InChI Key |

OAQWARLDEVXELQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=CC(=O)C2=C(C1=O)C(=CC(=N2)C)C |

Origin of Product |

United States |

Preparation Methods

Quinoline Backbone Formation

The synthesis begins with the preparation of the quinoline core. Temple et al. (1974) demonstrated that 5,8-dimethoxy-2,4-dimethylquinoline (Compound 12) can be synthesized via condensation of 2,5-dimethoxyaniline with acetylacetone under acidic conditions. This reaction proceeds through a Friedländer-type mechanism, where the aniline derivative reacts with a β-diketone to form the heterocyclic ring.

Reaction Conditions

Nitration and Reduction

Nitration of the quinoline intermediate introduces a nitro group at the 6-position. Temple et al. (1974) achieved this using trifluoroacetic anhydride (TFAA) as both solvent and nitrating agent, yielding 5,8-dimethoxy-2,4-dimethyl-6-nitroquinoline (Compound 10). Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 6-amino-5,8-dimethoxy-2,4-dimethylquinoline (Compound 14).

Key Parameters

Alkylation with 2-(Diethylamino)ethylamine

The 6-amino intermediate undergoes alkylation to introduce the diethylaminoethyl sidechain. Temple et al. (1974) employed 2-(diethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) to achieve mono- or dialkylation. Selective monoalkylation requires stoichiometric control, typically at a 1:1 molar ratio of amine to alkylating agent.

Reaction Setup

Oxidative Demethylation and Dione Formation

The 5,8-methoxy groups are cleaved to hydroxyls using hydrobromic acid (HBr), followed by oxidation to quinoline-5,8-dione. Temple et al. (1974) utilized dichromate ($$ \text{CrO}_3 $$) in sulfuric acid to oxidize 5,8-dihydroxy-2,4-dimethylquinoline (Compound 22) to the dione (Compound 25).

Optimized Oxidation

Oxidative Amination

The final step involves oxidative amination of the 6-position using hydrazoic acid ($$ \text{HN}_3 $$) and 2-(diethylamino)ethylamine. This reaction proceeds via a Michael addition mechanism, facilitated by the electron-deficient quinoline-dione system.

Critical Conditions

- Reagents : $$ \text{HN}_3 $$, 2-(diethylamino)ethylamine

- Solvent : Ethanol

- Temperature : Room temperature, 24 hours

- Yield : 55–60%

Methodological Variations and Challenges

Alternative Nitration Strategies

Direct nitration of 2,5-dimethoxy-4-nitroaniline with 3-penten-2-one proved ineffective except under arsenic acid catalysis, highlighting the sensitivity of nitro-group introduction to reaction conditions.

Byproduct Formation

During ammoniation of trichloropyrimidine (a related intermediate), isomerization generates 2-amino-4,6-dichloropyrimidine, necessitating chromatographic separation. This underscores the importance of stepwise functionalization to minimize byproducts.

Solvent and Catalyst Selection

The use of TFAA in nitration avoids side reactions observed with conventional nitrating mixtures (e.g., $$ \text{HNO}3/\text{H}2\text{SO}_4 $$), enhancing regioselectivity. Similarly, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by facilitating interfacial reactions.

Table 1. Summary of Key Synthetic Steps

Table 2. Comparison of Alkylation Methods

| Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 2-(Diethylamino)ethyl chloride | DMF | 80 | 70 |

| Dimethyl sulfate | Toluene | 60 | 50 |

| Methyl iodide | Acetone | 50 | 40 |

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The quinoline core undergoes electrophilic substitution primarily at the C-3 and C-7 positions due to electron-donating effects from the amino and methyl groups. Key reactions include:

-

Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to yield mono-nitro derivatives. Substitution occurs preferentially at the C-3 position .

-

Sulfonation : Forms sulfonic acid derivatives at C-7 under fuming sulfuric acid conditions.

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-nitro derivative | 68 | |

| Sulfonation | H₂SO₄ (fuming), 80°C | 7-sulfonic acid | 52 |

Nucleophilic Reactions

The secondary amine in the diethylaminoethyl side chain participates in nucleophilic reactions:

-

Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in anhydrous DMF to form N-alkylated or N-acylated derivatives.

-

Condensation : Forms Schiff bases with aromatic aldehydes (e.g., benzaldehyde) under reflux in ethanol .

Example :

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating with transition metals via the quinoline N and amino N atoms. Reported complexes include:

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Cu(II) | N,N-bidentate | Catalytic oxidation of alkanes | |

| Fe(III) | N,O-bidentate | Antimicrobial agents |

Stability Constants :

-

Log K (Cu²⁺ complex) = 8.2 ± 0.3 (in methanol).

Redox Reactions

The quinoline-5,8-dione moiety undergoes reversible reduction:

-

Electrochemical Reduction : Two one-electron reduction waves at E₁/2 = −0.45 V and −0.78 V (vs. Ag/AgCl), corresponding to quinone → semiquinone → hydroquinone transitions .

-

Chemical Reduction : Sodium dithionite reduces the dione to hydroquinone, regenerated by aerial oxidation.

Biological Interactions

The compound intercalates into DNA and inhibits topoisomerase II, driven by:

-

Planar quinoline-dione system stacking with DNA base pairs.

-

Amino side chain forming hydrogen bonds with phosphate backbone .

Binding Constants :

Industrial-Scale Modifications

In continuous flow reactors, the compound undergoes:

-

Mono-Bromination with NBS (70°C, 2 hr) → 3-bromo derivative (Yield: 89%).

-

Cross-Coupling (Suzuki-Miyaura) with aryl boronic acids → biaryl hybrids .

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry, catalysis, and materials science. Further studies should explore its enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione involves its interaction with specific molecular targets. It can bind to DNA, proteins, and enzymes, thereby affecting their function. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Regioselectivity

Quinoline-5,8-dione derivatives exhibit distinct biological activities depending on the substituent position (C6 vs. C7). For example:

- 6-Substituted Derivatives: Compounds like 6h (6-amino-(3-methylphenyl)acrylic ester) and 6d (6-(4-(4-methylpiperazin-1-yl)phenylamino)) showed IC50 values of 0.80–1.52 µM against multidrug-resistant KB-vin cells .

- 7-Substituted Derivatives: 7d (7-(4-(4-methylpiperazin-1-yl)phenylamino)) demonstrated superior potency (IC50 0.97 µM) compared to its C6 counterpart .

The target compound’s C6 substitution aligns with the major regioisomer trend observed in syntheses, which favors C6 due to steric and electronic factors during Michael addition .

Substituent Functional Group Impact

Aminoethyl vs. Heterocyclic/Aromatic Groups

- Piperazinylphenylamino Group: In 6d, this substituent conferred the highest antiproliferative activity (IC50 0.80 µM), likely due to strong hydrogen bonding and NQO1 affinity .

- Indolylethylamino Group: 7a (7-(2-(1H-indol-3-yl)ethylamino)) showed IC50 1.01 µM, suggesting aromatic interactions with enzyme active sites .

Methyl vs. Methoxy Groups

Antiproliferative Potency

- The target compound’s diethylaminoethyl group may confer intermediate activity compared to top-performing analogues. For instance, 6d (piperazinylphenylamino) and 7d achieved IC50 values <1 µM, while morpholinoethyl derivatives (e.g., 6-(2-morpholin-4-ylethylamino)) showed variable activity depending on substitution patterns .

- Multidrug Resistance (MDR) Overcome: C6/C7-substituted quinoline-5,8-diones retain efficacy against KB-vin cells, suggesting the target compound may also evade P-glycoprotein-mediated efflux .

NQO1 Dependency

Quinoline-5,8-diones often act as NQO1 substrates, generating cytotoxic semiquinones. The diethylaminoethyl group’s electron-donating nature may modulate redox cycling efficiency compared to electron-withdrawing substituents (e.g., nitro groups in ) .

Physicochemical and Pharmacokinetic Properties

The target compound’s higher logP may enhance tissue penetration but reduce aqueous solubility compared to morpholino derivatives.

Biological Activity

6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione (CAS Number: 148581-42-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H23N3O2

- Molecular Weight : 301.3834 g/mol

- Density : 1.15 g/cm³

- Boiling Point : 492.4°C

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of its notable effects:

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, demonstrate significant antimicrobial effects against various pathogens. For instance:

- Antibacterial Effects : Studies have shown that quinoline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines:

- In vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as A498 (Renal Cancer) and MDA-MB-468 (Breast Cancer). These effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest mechanisms .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A498 (Renal Cancer) | 20 | Apoptosis induction |

| MDA-MB-468 (Breast) | 15 | Cell cycle arrest |

Anti-inflammatory Activity

The compound is also noted for its anti-inflammatory properties:

- Mechanism : It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages .

Case Studies

- Antimicrobial Evaluation : A study evaluated various quinoline derivatives for their antibacterial activity. The results indicated that compounds similar to this compound showed promising activity against resistant strains of bacteria .

- Anticancer Research : A recent investigation into the anticancer potential of this compound revealed that it effectively reduced cell viability in multiple cancer types through apoptosis pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

- Inflammation Studies : Another study focused on the anti-inflammatory effects of quinoline derivatives, including this compound. It was found to significantly reduce inflammation markers in a murine model of arthritis, suggesting its therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.